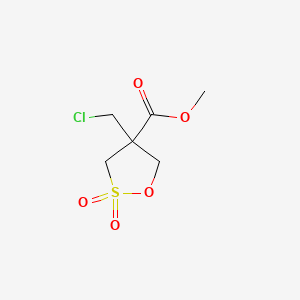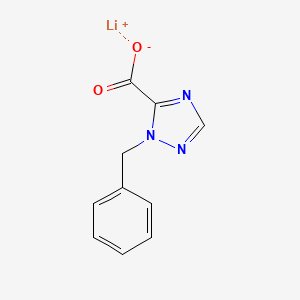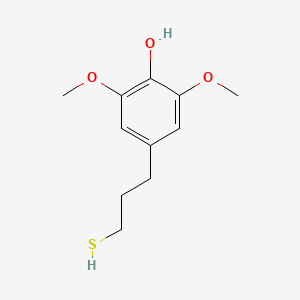
3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a fluorinated aromatic precursor followed by subsequent functional group transformations. One common method involves the nitration of 2-fluorophenylacetic acid using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then subjected to further reactions to introduce the oxopropanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and micro packed-bed reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 3-(5-Fluoro-2-nitrophenyl)propanoic acid
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 5-Fluoro-2-nitrophenylacetonitrile
Comparison:
- 3-(5-Fluoro-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which can influence its reactivity and applications.
- 3-(5-Fluoro-2-nitrophenyl)propanoic acid lacks the oxo group, which can affect its chemical behavior and potential uses.
- 2-(4-Fluoro-3-nitrophenyl)acetic acid has a different substitution pattern on the phenyl ring, leading to variations in its reactivity and applications.
- 5-Fluoro-2-nitrophenylacetonitrile contains a nitrile group, which can significantly alter its chemical properties and potential applications .
Properties
Molecular Formula |
C9H6FNO5 |
|---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-6-1-2-7(11(15)16)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
KLTDFQWNMZQHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)

![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)


![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)

